molecular formula C8H12Cl2O2 B3040245 Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate CAS No. 178213-78-0

Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate

Cat. No.: B3040245
CAS No.: 178213-78-0
M. Wt: 211.08 g/mol
InChI Key: JFFYDGAPRCIEIN-UHFFFAOYSA-N
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Description

IUPAC Name: Propan-2-yl 2,2-dichloro-3-methylcyclopropane-1-carboxylate Synonyms: Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate CAS Number: 178213-78-0 Molecular Formula: C₈H₁₂Cl₂O₂ Molecular Weight: 211.08 g/mol Key Properties:

  • LogP (Octanol-Water Partition Coefficient): 2.69
  • Hydrogen Bond Acceptors: 2 (oxygen atoms in ester and cyclopropane substituents)
  • Polar Surface Area: 26.3 Ų
  • Rotatable Bonds: 3 (isopropyl group and cyclopropane substituents)

This compound is a cyclopropane derivative with two chlorine atoms and a methyl group on the cyclopropane ring, esterified with isopropanol.

Properties

IUPAC Name

propan-2-yl 2,2-dichloro-3-methylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12Cl2O2/c1-4(2)12-7(11)6-5(3)8(6,9)10/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFYDGAPRCIEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1(Cl)Cl)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate typically involves the reaction of 2,2-dichloro-3-methylcyclopropanecarboxylic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Comparable Compounds
Compound Name Molecular Formula Molecular Weight Key Functional Groups LogP Applications/Notes
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate C₈H₁₂Cl₂O₂ 211.08 Cyclopropane carboxylate ester 2.69 Agrochemical synthesis (inferred)
2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr) C₁₆H₂₁NO₂ 259.35 Cyclohexanone, methoxy, isopropylamine N/A Psychoactive research compound
Isopropyl Nitrite C₃H₇NO₂ 89.09 Nitrite ester N/A Industrial solvent, vasodilator
Methyl Chloroacetate C₃H₅ClO₂ 122.52 Chloroacetate ester ~1.2 Chemical intermediate
Key Observations :

Ring Systems: The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity compared to the more stable cyclohexanone ring in MXiPr .

Substituent Effects :

  • The dichloro and methyl groups on the cyclopropane ring increase steric hindrance and lipophilicity compared to simpler esters like methyl chloroacetate .
  • MXiPr’s methoxy and isopropylamine groups enable hydrogen bonding, contrasting with the purely hydrophobic substituents in the target compound .

LogP and Solubility :

  • The target compound’s LogP (2.69) indicates moderate lipophilicity, suitable for membrane penetration. This is higher than methyl chloroacetate (LogP ~1.2) but lower than MXiPr (estimated LogP >3 due to aromaticity) .

Reactivity and Stability

Table 2: Reactivity Profiles
Compound Thermal Stability Hydrolysis Sensitivity Light Sensitivity
This compound Moderate (avoid heat) High (ester hydrolysis) Low
Isopropyl Nitrite Low (volatile) High (nitrite ester decomposition) High
MXiPr Moderate Low (ketone stability) Moderate
Key Observations :
  • The target compound’s ester group is prone to hydrolysis under acidic or basic conditions, unlike MXiPr’s stable ketone .
  • Isopropyl nitrite’s volatility and light sensitivity limit its storage stability compared to the cyclopropane derivative .

Biological Activity

Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate (IDMCP) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

IDMCP is characterized by the following chemical structure:

  • Chemical Formula : C6_{6}H8_{8}Cl2_{2}O2_{2}
  • Molecular Weight : 179.04 g/mol
  • IUPAC Name : this compound

The compound features a cyclopropane ring substituted with two chlorine atoms and an isopropyl ester group, which contributes to its unique reactivity and biological properties.

Research indicates that IDMCP may interact with various biological targets, particularly in the context of receptor modulation. The compound has been studied for its potential effects on G protein-coupled receptors (GPCRs), which play crucial roles in cell signaling and regulation. Specifically, it has shown promise as a modulator of the GPR120 receptor, which is involved in metabolic processes and inflammation control .

Effects on Metabolic Disorders

IDMCP has been investigated for its potential therapeutic applications in metabolic disorders such as type 2 diabetes. Studies suggest that compounds similar to IDMCP can enhance insulin sensitivity and exert anti-inflammatory effects on adipose tissue and macrophages .

Case Studies

  • Insulin Sensitivity Enhancement : A study demonstrated that IDMCP analogs could significantly improve glycemic control in diabetic models by modulating GPR120 activity. The results indicated a reduction in blood glucose levels and improved insulin response .
  • Anti-inflammatory Properties : In vitro studies have shown that IDMCP can reduce pro-inflammatory cytokine production in macrophages. This effect is believed to be mediated through the activation of GPR120, leading to decreased inflammation associated with obesity and metabolic syndrome .

Table 1: Summary of Biological Activities of IDMCP

Activity TypeObserved EffectReference
Insulin SensitivityImproved glycemic control
Anti-inflammatoryReduced cytokine production
Receptor ModulationActivation of GPR120

Table 2: Comparative Analysis of IDMCP and Related Compounds

CompoundChemical StructureInsulin Sensitivity EffectAnti-inflammatory Effect
This compound (IDMCP)IDMCP StructureSignificantSignificant
Other GPR120 ModulatorsVariesVariableVariable

Q & A

Basic: What are the recommended synthetic routes for Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via esterification of 2,2-dichloro-3-methylcyclopropanecarboxylic acid with isopropanol under acid-catalyzed conditions (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, the acid chloride derivative may react with isopropanol in the presence of a base (e.g., pyridine) to minimize side reactions. Optimization involves:

  • Temperature control : Maintain 60–80°C to balance reaction rate and thermal stability of the cyclopropane ring .
  • Solvent selection : Use anhydrous dichloromethane or toluene to avoid hydrolysis.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance esterification yields.
  • Purity monitoring : Use GC-MS or HPLC to track intermediate purity, as residual dichloro intermediates can reduce yield .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify cyclopropane ring protons (δ 1.5–2.5 ppm, split due to ring strain) and isopropyl methyl groups (δ 1.2–1.4 ppm).
    • ¹³C NMR : Confirm ester carbonyl (δ 165–175 ppm) and dichloro-substituted carbons (δ 90–110 ppm).
  • IR spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-Cl stretches (600–800 cm⁻¹).
  • GC-MS : Molecular ion peak (m/z ~240–250) with isotopic clusters from chlorine atoms (3:2 ratio for two Cl atoms).
  • X-ray crystallography (advanced): Resolve stereochemistry of the cyclopropane ring and substituent orientation .

Advanced: How do steric and electronic effects of the dichloro and methyl substituents influence the compound’s reactivity in ring-opening reactions?

Methodological Answer:
The electron-withdrawing dichloro groups increase ring strain, making the cyclopropane susceptible to nucleophilic attack. The methyl group introduces steric hindrance, directing regioselectivity. To analyze:

  • Computational modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict attack sites.
  • Experimental validation : Perform nucleophilic ring-opening reactions with amines or thiols under controlled conditions. Monitor kinetics via UV-Vis or NMR to correlate substituent effects with reaction rates .

Advanced: How can contradictory data on thermal stability in literature be resolved?

Methodological Answer:
Discrepancies often arise from differing experimental setups. To address this:

  • Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under inert (N₂) vs. oxidative (air) atmospheres.
  • DSC studies : Measure phase transitions and exothermic/endothermic events.
  • Control humidity : Use sealed containers or desiccants, as hydrolysis of dichloro groups may mimic thermal degradation .
  • Replicate conditions : Standardize heating rates (e.g., 10°C/min) and sample purity (≥95% by HPLC) to ensure comparability.

Advanced: What strategies are recommended for analyzing enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phases.
  • Circular dichroism (CD) : Correlate optical activity with retention times.
  • Derivatization : Convert the ester to a diastereomeric amide using a chiral amine (e.g., (R)-α-methylbenzylamine) and analyze via ¹H NMR .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile dichloro byproducts.
  • PPE : Wear nitrile gloves and safety goggles; dichloro compounds may cause skin/eye irritation .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
  • Storage : Keep in amber glass bottles at 4°C to prevent photodegradation and thermal decomposition .

Advanced: How can computational methods predict the compound’s environmental persistence or toxicity?

Methodological Answer:

  • QSAR models : Input molecular descriptors (e.g., logP, polar surface area) into EPI Suite or TEST software to estimate biodegradability and LC₅₀ values.
  • Molecular docking : Simulate interactions with biological targets (e.g., acetylcholinesterase) to assess neurotoxicity risks.
  • Degradation pathways : Use DFT to model hydrolysis mechanisms under acidic/alkaline conditions .

Basic: What solvent systems are optimal for recrystallization to achieve high purity?

Methodological Answer:

  • Screening : Test binary mixtures like ethyl acetate/hexane or methanol/water.
  • Gradient cooling : Dissolve the compound at reflux in a high-boiling solvent (e.g., ethanol) and slowly add a non-solvent (e.g., water) to induce crystallization.
  • Monitor crystal growth : Use polarized light microscopy to assess crystal habit and purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate
Reactant of Route 2
Reactant of Route 2
Isopropyl 2,2-dichloro-3-methylcyclopropanecarboxylate

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